molecular formula C13H6Cl6O2S B1619704 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- CAS No. 104086-16-0

1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-

Cat. No.: B1619704
CAS No.: 104086-16-0
M. Wt: 439 g/mol
InChI Key: BMVSDLYTOXCKTC-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)-: is a chlorinated biphenyl compound with the molecular formula C13H6Cl6O2S . This compound is a derivative of biphenyl, where multiple chlorine atoms and a methylsulfonyl group are substituted on the biphenyl rings. It is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions usually involve elevated temperatures and controlled addition of chlorine to achieve the desired level of chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The chlorination step is followed by sulfonation using reagents like methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of partially or fully dechlorinated biphenyl derivatives.

    Substitution: Formation of methoxy-substituted biphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of chlorination and sulfonation on biphenyl derivatives.

    Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific binding affinities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- involves its interaction with various molecular targets. The compound can bind to and inhibit enzymes involved in metabolic pathways, leading to disruptions in cellular processes. The chlorinated biphenyl structure allows it to interact with lipid membranes, potentially causing changes in membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain chemical reactions.

    1,1’-Biphenyl, 2,2’,3,3’,4,4’,6-heptachloro-: Contains an additional chlorine atom, which may increase its stability and persistence in the environment.

    1,1’-Biphenyl, 2,2’,3,3’,4,4’-hexachloro-: Similar structure but lacks the methylsulfonyl group, affecting its solubility and reactivity.

Uniqueness

The presence of the methylsulfonyl group in 1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological molecules. This makes it a valuable compound for studying the effects of sulfonation on chlorinated biphenyls and their interactions with biological systems.

Properties

IUPAC Name

1,3,4-trichloro-5-methylsulfonyl-2-(2,3,4-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl6O2S/c1-22(20,21)8-4-7(15)9(13(19)12(8)18)5-2-3-6(14)11(17)10(5)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVSDLYTOXCKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146268
Record name 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104086-16-0
Record name 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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